molecular formula C10H7FN2O2 B2458360 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 1249035-17-3

1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No. B2458360
CAS RN: 1249035-17-3
M. Wt: 206.176
InChI Key: XWIGWVGSCDNYCZ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a five-membered planar ring, including two nitrogen atoms at the non-adjacent positions . It also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It likely contains an imidazole ring attached to a carboxylic acid group and a 3-fluorophenyl group .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, “3-(3-Fluorophenyl)propionic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 3-fluorophenylboronic acid, have been used in the synthesis of potent leukotriene b4 receptor agonists . Leukotriene B4 receptors play a crucial role in inflammatory responses, suggesting potential anti-inflammatory applications for this compound.

Mode of Action

Based on its structural similarity to other fluorophenyl compounds, it may interact with its targets through the formation of reversible chemical bonds

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

Based on its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity. Temperature and solvent conditions could also impact the compound’s stability and reactivity .

properties

IUPAC Name

1-(3-fluorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(4-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIGWVGSCDNYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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